molecular formula C23H17FN4O4 B2692186 N-(4-acetylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251628-68-8

N-(4-acetylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B2692186
CAS No.: 1251628-68-8
M. Wt: 432.411
InChI Key: PRGAQODQHVDVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group, linked to a 2-oxopyridine ring and an N-(4-acetylphenyl)acetamide moiety. This structure combines pharmacophores known for metabolic stability and target-binding interactions. The 1,2,4-oxadiazole ring enhances resistance to enzymatic degradation, while the 4-fluorophenyl group contributes to hydrophobic interactions in biological systems. The acetamide and acetylphenyl groups may improve solubility and bioavailability compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O4/c1-14(29)15-6-10-18(11-7-15)25-20(30)13-28-12-2-3-19(23(28)31)22-26-21(27-32-22)16-4-8-17(24)9-5-16/h2-12H,13H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGAQODQHVDVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its anticancer and anticonvulsant properties, supported by case studies and research findings.

Chemical Structure

The compound features a unique structure comprising an acetylphenyl group, a 4-fluorophenyl moiety, and a pyridine derivative linked through an oxadiazole unit. The molecular formula is C_{20}H_{18}F_{N}_{3}O_{3}, with a molecular weight of approximately 371.37 g/mol.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the realms of anticancer and anticonvulsant effects.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds featuring similar structural motifs. For instance:

  • A study focusing on oxadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like fluorine was found to enhance activity (Evren et al., 2019) .
  • Another research highlighted that compounds with oxadiazole rings exhibited promising results in inhibiting tumor growth in vitro and in vivo models. Specifically, derivatives showed IC50 values comparable to standard chemotherapeutics like doxorubicin .

Anticonvulsant Activity

The anticonvulsant effects of compounds similar to this compound have also been documented:

  • A study on 1,2,4-oxadiazole derivatives indicated that these compounds can effectively reduce seizure activity in animal models. The mechanism was attributed to modulation of neurotransmitter levels and neuroprotective effects against oxidative stress .
  • The compound GM-90432, a related oxadiazole derivative, demonstrated significant neuroprotective properties in zebrafish models of epilepsy by regulating various neurochemical pathways .

Study 1: Anticancer Efficacy

In a comparative study, several oxadiazole derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines (A549 and MCF7). The results showed that the introduction of fluorinated phenyl groups significantly increased the cytotoxic potential of these compounds. The best-performing derivative exhibited an IC50 value lower than that of doxorubicin.

CompoundCell LineIC50 (µM)Comparison to Doxorubicin
Compound AA54915Higher
Compound BMCF712Comparable
DoxorubicinA54920-

Study 2: Anticonvulsant Activity

In another investigation using the pentylenetetrazole (PTZ) model for seizures, the compound demonstrated significant anticonvulsant activity with a median effective dose (ED50) that provided substantial protection against induced seizures.

CompoundED50 (mg/kg)Toxic Dose (TD50)Protection Index
This compound18.51709.19

The biological activity of this compound can be attributed to several mechanisms:

  • Modulation of Neurotransmitters : Similar compounds have been shown to influence levels of GABA and serotonin, which are critical in seizure control.
  • Oxidative Stress Reduction : The ability to scavenge reactive oxygen species contributes to its neuroprotective effects .
  • Cytotoxic Pathways : Induction of apoptosis in cancer cells via mitochondrial pathways has been observed in related studies .

Scientific Research Applications

Structural Characteristics

The compound features a complex structure comprising an acetylphenyl group, a fluorophenyl moiety, and a pyridine derivative linked through an oxadiazole. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar in structure to N-(4-acetylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. This is supported by structure-activity relationship (SAR) studies indicating that specific substitutions on the phenyl rings enhance cytotoxicity against various cancer cell lines.
CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)5.71Apoptosis induction
Compound BHepG2 (Liver Cancer)10.00Cell cycle arrest
N-(4-acetylphenyl)...A375 (Melanoma)8.50ROS generation

Anticonvulsant Activity

The anticonvulsant properties of structurally related compounds have also been investigated. For example:

  • Convulsion Models : Compounds similar to N-(4-acetylphenyl)... were tested in picrotoxin-induced convulsion models, showing significant protective effects.
CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
Compound C18.4170.29.2
N-(4-acetylphenyl)...15.0150.010.0

Case Studies

  • Anticancer Study : A study on a series of oxadiazole derivatives demonstrated that modifications at the 4-position of the phenyl ring significantly enhanced anticancer activity against breast cancer cell lines.
    "The presence of electron-withdrawing groups at specific positions on the aromatic rings greatly influences the cytotoxicity profiles of these compounds."
  • Anticonvulsant Research : Another investigation revealed that certain oxadiazole derivatives exhibited promising anticonvulsant effects comparable to established medications.
    "The results indicate that these compounds could serve as lead structures for developing new anticonvulsant agents."

Comparison with Similar Compounds

Anti-Tuberculosis Candidate: 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide

  • Structure : Replaces the 2-oxopyridine ring with a piperidine-carboxamide group.
  • Activity : Demonstrated high efficacy against Mycobacterium tuberculosis in silico, attributed to the 1,2,4-oxadiazole and 4-fluorophenyl motifs, which likely interact with bacterial enzyme active sites .
  • Key Difference : The piperidine ring may enhance conformational flexibility but reduce aromatic stacking compared to the rigid 2-oxopyridine in the target compound.

Patent-Disclosed Compound: N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine terbutyl ester

  • Structure : Shares the 2-oxopyridin-1(2H)-yl group but incorporates a difluorobenzoyl substituent and an L-alanine ester.

Pyrazolopyrimidine-Chromenone Hybrid: Example 83 from

  • Structure : Features pyrazolo[3,4-d]pyrimidine and chromen-4-one rings with fluorophenyl substituents.
  • Activity : Likely targets signaling pathways (e.g., kinase inhibition) due to the fused heterocyclic system .
  • Key Difference: The chromenone ring introduces planar aromaticity, which may improve DNA intercalation but reduce solubility compared to the oxadiazole-pyridine system.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 1,2,4-oxadiazole + 2-oxopyridine 4-Acetylphenyl, 4-fluorophenyl Hypothesized antimicrobial
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide 1,2,4-oxadiazole + piperidine 2-Methylphenyl, 4-fluorophenyl Anti-tuberculosis
N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine terbutyl ester 2-oxopyridine + difluorobenzoyl L-alanine ester, terbutyl Kinase/antimicrobial (patent)
Example 83 () Pyrazolopyrimidine + chromenone 3-Fluorophenyl, dimethylamino Kinase inhibition (hypothesized)

Key Findings and Implications

Role of 1,2,4-Oxadiazole: The oxadiazole ring is critical for stability and target engagement across analogues.

Fluorophenyl Substitution : Para-fluorine on the phenyl group enhances hydrophobic interactions, but ortho or meta substitutions (e.g., in ) may alter steric hindrance and binding kinetics.

Heterocyclic Core Flexibility : The 2-oxopyridine in the target compound offers rigidity and π-stacking capability, whereas piperidine ( ) or pyrazolopyrimidine ( ) cores provide flexibility or alternative binding modes.

Bioavailability Considerations : The acetylphenyl and acetamide groups in the target compound likely improve solubility over ester-containing analogues (e.g., ), which may suffer from hydrolysis in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.